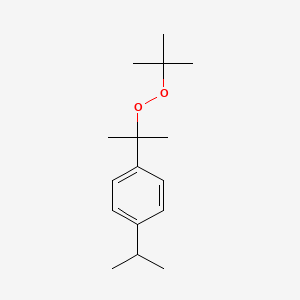
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is an organic peroxide compound with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.3764 g/mol . It is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide typically involves the reaction of tert-butyl hydroperoxide with isopropylbenzene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of temperature and pressure to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in organic synthesis, facilitating the oxidation of alcohols to ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted organic compounds depending on the reagents used.
Applications De Recherche Scientifique
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies and as a model compound for studying peroxide metabolism.
Medicine: Explored for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide involves the generation of free radicals upon decomposition. These free radicals can initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the isopropylbenzene moiety.
Cumene hydroperoxide: Contains the isopropylbenzene moiety but differs in the position of the peroxide group.
Di-tert-butyl peroxide: Contains two tert-butyl groups but lacks the aromatic ring.
Uniqueness
1,1-Dimethyl-1-methyl-1-((4-methylethyl)phenyl)ethyl peroxide is unique due to its combination of the tert-butyl and isopropylbenzene moieties, which confer specific reactivity and stability properties. This makes it particularly useful in applications requiring controlled radical generation and specific oxidation reactions .
Propriétés
Numéro CAS |
52031-72-8 |
|---|---|
Formule moléculaire |
C16H26O2 |
Poids moléculaire |
250.38 g/mol |
Nom IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-8-10-14(11-9-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
Clé InChI |
QGABUHGYHVKOCM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(C)(C)OOC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


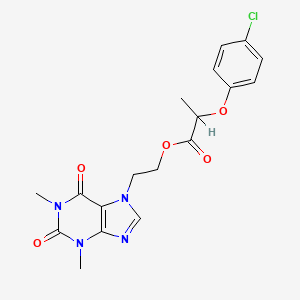
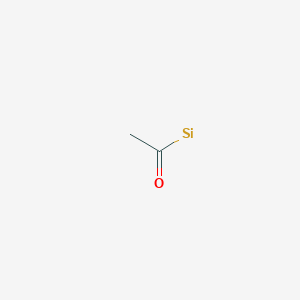
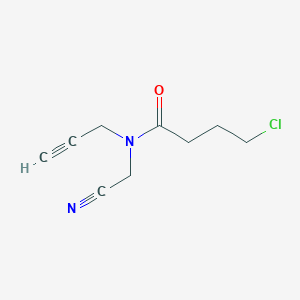
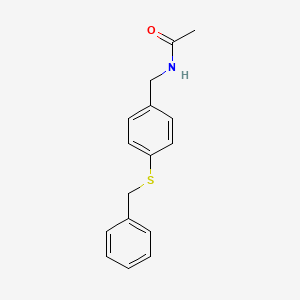
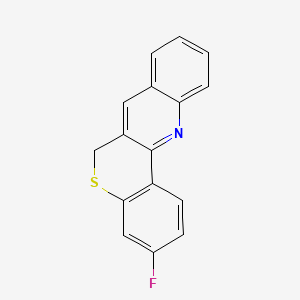
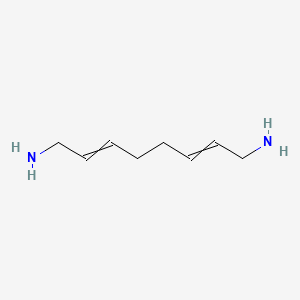
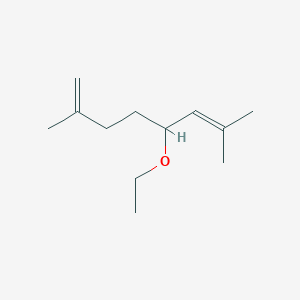
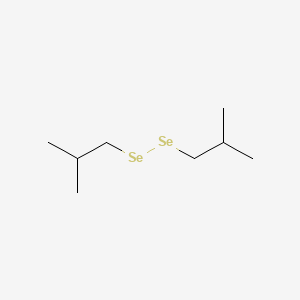

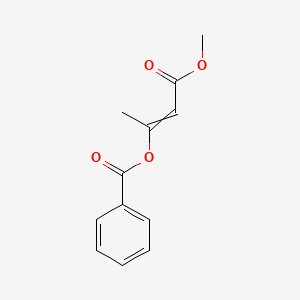
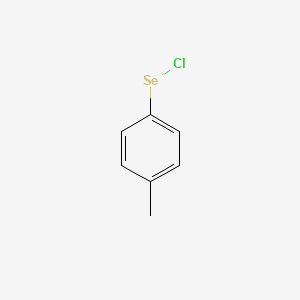
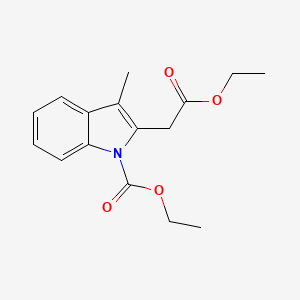
![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)

